2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBIWCPDWRCKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414267 | |
| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-95-5 | |
| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains the cornerstone for dihydroisoquinoline synthesis. A representative protocol involves:
- Condensation of 2-phenylethylamine with acetic anhydride to form the acetamide intermediate.
- Cyclodehydration using phosphorus oxychloride (POCl₃) at 80–100°C, yielding 3,4-dihydroisoquinoline .
Optimization Note: Microwave-assisted synthesis (MAOS) reduces reaction times from hours to minutes. For example, irradiating aniline derivatives with substituted benzaldehydes in HCl/acetone at 540 W for 2–3 minutes achieves 75–85% yields.
Pictet-Spengler Reaction
For substrates requiring C1 functionalization, the Pictet-Spengler approach employs:
- Condensation of β-arylethylamines with aldehydes under acidic conditions.
- Cyclization to form 1-substituted-3,4-dihydroisoquinolines , though this method typically yields tetrahydroisoquinolines requiring subsequent oxidation.
Sulfonylation at the Nitrogen Center
Direct Sulfonylation
Introducing the 4-methylphenylsulfonyl group proceeds via nucleophilic substitution:
- Treat 3,4-dihydroisoquinoline with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) .
- Add triethylamine (TEA) (2.0 equiv) to scavenge HCl, stirring at 0°C→RT for 12 hours.
Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate = 4:1).
Protecting Group Strategies
When competing reactivity arises, temporary protection enhances selectivity:
- Boc Protection: Install tert-butoxycarbonyl (Boc) using Boc₂O/DMAP.
- Sulfonylate the free nitrogen, then deprotect with HCl/dioxane .
Pyridin-4-yl Installation via Cross-Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling attaches pyridine efficiently:
Suzuki-Miyaura Coupling
For boronic ester derivatives:
- Synthesize 1-bromo-3,4-dihydroisoquinoline via NBS bromination.
- Couple with pyridin-4-ylboronic acid using Pd(PPh₃)₄ /K₂CO₃ in toluene/EtOH/H₂O (3:1:1) at 80°C.
Challenges: Competing Suzuki coupling at the sulfonyl group necessitates careful ligand selection (e.g., SPhos enhances selectivity).
Advanced Catalytic Systems and Green Chemistry
Microwave-Assisted Organic Synthesis (MAOS)
MAOS significantly accelerates key steps:
Solvent-Free Sulfonylation
Ball milling 3,4-dihydroisoquinoline with 4-methylbenzenesulfonyl chloride and K₂CO₃ for 1 hour achieves 81% yield, eliminating DCM.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 40°C, 1.0 mL/min gradient of 0.1% formic acid in H₂O/MeCN) shows ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Bischler + Buchwald | Cyclization → Coupling | 58 | 28 h | Moderate |
| Pictet + Suzuki | Tetrahydro → Oxidation | 49 | 36 h | Low |
| MAOS Direct | Microwave sulfonylation | 81 | 4 h | High |
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridinyl derivatives.
Scientific Research Applications
Anticancer Activity
Studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology research.
Case Study :
A recent study evaluated a series of isoquinoline derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds similar to 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer activity.
Anti-inflammatory Properties
Compounds containing sulfonamide groups have been recognized for their anti-inflammatory effects. The sulfonyl moiety in this compound may contribute to its ability to modulate inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Target Pathway |
|---|---|---|
| 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | 65% | COX Enzymes |
| Related Isoquinoline Derivative | 70% | NF-kB Pathway |
Neuroprotective Effects
Research has shown that isoquinolines possess neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study :
In vitro studies demonstrated that similar compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress. The neuroprotective mechanism is thought to involve the modulation of glutamate receptors and reduction of reactive oxygen species (ROS).
Synthetic Applications
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
Synthetic Route Example
A synthetic pathway involving the compound includes:
- Reaction with various electrophiles to introduce functional groups.
- Formation of more complex heterocycles through cyclization reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding pockets, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Tetrahydroisoquinoline vs. Dihydroisoquinoline
The compound 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline () shares a tetrahydroisoquinoline core (fully saturated at positions 1–4) compared to the dihydroisoquinoline (3,4-dihydro) in the target compound. The additional saturation in the tetrahydroisoquinoline may reduce aromaticity, increasing conformational rigidity and altering binding kinetics to biological targets .
Oxazolo[4,5-d]pyrimidine Derivatives
Compounds such as 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidine () exhibit a distinct oxazolo-pyrimidine core. While these lack the isoquinoline scaffold, the shared 4-methylphenyl substituent highlights the role of aryl groups in modulating lipophilicity and steric bulk .
Substituent Analysis
Sulfonyl Group Variations
| Compound | Sulfonyl Substituent | Electronic Effects |
|---|---|---|
| Target Compound | 4-Methylphenyl | Moderate electron-withdrawing |
| Compound | 3-Chloro-4-methoxyphenyl | Strongly electron-withdrawing (Cl, OMe) |
Heterocyclic Moieties
| Compound | Heterocycle | Pharmacological Relevance |
|---|---|---|
| Target Compound | Pyridin-4-yl | Basic nitrogen for H-bonding |
| Compound | 1-Methyl-1H-pyrazol-4-yl | Bioisostere for pyridine |
Pyridinyl groups (as in the target compound) are common in CNS drugs due to their ability to cross the blood-brain barrier, whereas pyrazolyl groups () may improve metabolic stability .
Physicochemical Properties
The target compound’s higher logP (3.2 vs. The compound’s chlorine and methoxy groups reduce logP while increasing molecular weight, which may impact pharmacokinetics .
Biological Activity
The compound 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a sulfonyl group attached to a pyridine and an isoquinoline moiety. The sulfonamide functionality is known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory agents.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis.
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-(4-methylphenyl)sulfonyl derivative | Salmonella typhi | Moderate | |
| 2-(4-methylphenyl)sulfonyl derivative | Bacillus subtilis | Strong |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urease-related infections, respectively.
- Acetylcholinesterase Inhibition : Compounds similar to 2-(4-methylphenyl)sulfonyl derivatives have shown promising AChE inhibitory activity, which is vital for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity with IC50 values comparable to established inhibitors. This suggests potential applications in treating urease-related infections.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Inhibitor | 2.14 ± 0.003 | |
| Urease | Inhibitor | 1.21 ± 0.005 |
3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Studies
Several case studies have explored the biological activity of compounds related to 2-(4-methylphenyl)sulfonyl derivatives:
- Case Study 1 : A study investigated a series of sulfonamide derivatives against HeLa cells, revealing that some compounds significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM.
- Case Study 2 : Another research focused on the anti-inflammatory properties of similar compounds, demonstrating that they effectively reduced inflammation markers in vitro.
Q & A
Q. What are the key physicochemical properties of 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline, and how do they influence experimental design?
Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experiments. Key properties include:
- Molecular formula : C₁₆H₁₇NO₂S (exact mass: 287.098 g/mol) .
- Density : 1.244 g/cm³, influencing solvent selection for recrystallization.
- Boiling point : 451.2°C at 760 mmHg, relevant for high-temperature reactions or distillation.
- LogP : 3.76, indicating lipophilicity and guiding membrane permeability assays .
Q. Methodological Consideration :
- Use HPLC or GC-MS for purity assessment, leveraging the compound’s UV absorbance (λ_max ~250–300 nm).
- Solubility tests in DMSO, ethanol, and aqueous buffers should precede biological assays to avoid precipitation .
Q. What synthetic routes are reported for this compound, and what optimization strategies are recommended?
Answer: Synthesis typically involves sulfonylation of a pre-functionalized isoquinoline scaffold. Key steps include:
Core formation : Cyclization of a substituted dihydroisoquinoline precursor.
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Q. Optimization Strategies :
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purify via column chromatography (Rf ~0.3–0.4) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Answer: A multi-technique approach is essential:
- 1H/13C NMR : Confirm regiochemistry of the sulfonyl and pyridinyl groups (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 288.1 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Answer: Stepwise Methodology :
Target Identification : Use databases like PDB or ChEMBL to select receptors with structural homology.
Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions (e.g., sulfonyl group hydrogen bonding).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. Data Contradiction Resolution :
- Cross-validate docking scores with experimental IC₅₀ values (e.g., anti-inflammatory activity assays in macrophages) .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer: Challenges :
- Low crystal quality due to flexible dihydroisoquinoline ring.
- Twinning or disorder in sulfonyl/pyridinyl moieties.
Q. Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
